1-Benzyl-2-(but-1-en-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(but-1-en-1-yl)piperidine is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring substituted with a benzyl group and a butenyl group, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-(but-1-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by the addition of but-1-en-1-yl group through a Grignard reaction or similar alkylation process . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Benzyl-2-(but-1-en-1-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include ketones, alcohols, and substituted piperidines .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-(but-1-en-1-yl)piperidine has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-(but-1-en-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances binding affinity to the active sites of enzymes, while the butenyl group provides additional hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-(but-1-en-1-yl)piperidine can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Lacks the butenyl group, resulting in different chemical reactivity and biological activity.
1-Benzyl-4-(but-1-en-1-yl)piperidine: Substitution at the 4-position instead of the 2-position, leading to variations in steric and electronic properties.
1-Benzyl-2-(but-2-en-1-yl)piperidine: Different position of the double bond in the butenyl group, affecting its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
88067-48-5 |
---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
1-benzyl-2-but-1-enylpiperidine |
InChI |
InChI=1S/C16H23N/c1-2-3-11-16-12-7-8-13-17(16)14-15-9-5-4-6-10-15/h3-6,9-11,16H,2,7-8,12-14H2,1H3 |
InChI-Schlüssel |
RLBNQEZSIHAHKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC1CCCCN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.